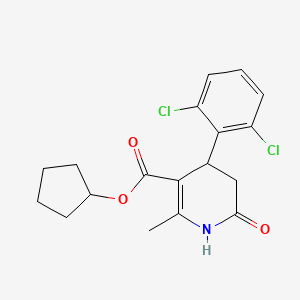![molecular formula C22H28N6O2 B5561524 N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)
N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar piperidine derivatives involves strategic functionalization and coupling reactions. For example, novel piperidine derivatives, including those with benzamide functionalities, have been synthesized and evaluated for specific activities, such as anti-acetylcholinesterase activity. These syntheses typically involve the introduction of bulky moieties to enhance activity, showcasing the compound's versatile synthetic adaptability (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their biological activity. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms and the spatial configuration, which are pivotal for understanding the interaction mechanisms with biological targets. For instance, the crystal structure of related compounds has revealed how the spatial arrangement affects their reactivity and interaction with enzymes (Peeters et al., 1993).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to a wide array of products with diverse properties. These reactions include nucleophilic substitutions, amidations, and coupling reactions, which are fundamental for the structural diversification of the piperidine core. Such chemical versatility enables the exploration of different biological activities and properties. Research into the synthesis and reactivity of piperidine derivatives underscores their potential in generating compounds with significant biological relevance (Desai & Makwana, 2016).
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been utilized to separate imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), among others. This methodology highlights the compound's role in analytical chemistry, particularly in quality control of pharmaceuticals due to its effectiveness, simplicity, and cost-efficiency (Ye et al., 2012).
Antineoplastic Applications
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide, has been studied for its metabolism in chronic myelogenous leukemia patients. The research identifies the main metabolic pathways of flumatinib, including N-demethylation and hydroxylation, highlighting the compound's importance in cancer treatment (Gong et al., 2010).
Antibacterial Agents
Research into piperazinyl oxazolidinone antibacterial agents containing pyridine, diazene, or triazene heteroaromatic rings demonstrates the compound's potential in developing new antibacterial drugs. These studies explore the structural activity relationships and efficacy against gram-positive pathogens, offering insights into novel therapeutic agents (Tucker et al., 1998).
Anti-acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity underscores the compound's relevance in addressing neurodegenerative diseases. These derivatives show promise as potent inhibitors of AChE, with significant implications for antidementia therapy (Sugimoto et al., 1990).
Sigma Receptor Scintigraphy
The compound's potential in sigma receptor scintigraphy for imaging primary breast cancer has been explored. This research underscores the compound's ability to visualize primary breast tumors in vivo, attributing to its preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-oxo-2-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c29-20(17-24-21(30)18-7-3-1-4-8-18)27-15-13-26(14-16-27)19-9-10-23-22(25-19)28-11-5-2-6-12-28/h1,3-4,7-10H,2,5-6,11-17H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNAOHHDOSEXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)
![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)
![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)
![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)